molecular formula C6H11NS B3425398 2,4,5-Trimethyl-4,5-dihydrothiazole CAS No. 4145-93-1

2,4,5-Trimethyl-4,5-dihydrothiazole

Cat. No. B3425398
CAS RN: 4145-93-1
M. Wt: 129.23 g/mol
InChI Key: CIEKNJJOENYFQL-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-4,5-dihydrothiazole belongs to the class of organic compounds known as thiazolines . It is a colorless to yellow liquid and is not a naturally occurring metabolite . It is only found in those individuals exposed to this compound or its derivatives .


Synthesis Analysis

The synthesis of 2,4,5-Trimethyl-4,5-dihydrothiazole and similar compounds has been reported in the literature . The reaction of 1,2-dibromo-3-isothiocyanatopropane with some pyrazoles resulted in a one-step and rather mild method for the preparation of the corresponding 1,3-thiazoline bromomethyl derivatives .


Molecular Structure Analysis

The molecular weight of 2,4,5-Trimethyl-4,5-dihydrothiazole is 129.23 . Its IUPAC name is 4,5-dimethyl-2-methylenethiazolidine . The InChI code is 1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5,7H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

2,4,5-Trimethyl-4,5-dihydrothiazole is a colorless to yellow liquid . Its molecular weight is 129.23 , and its IUPAC name is 4,5-dimethyl-2-methylenethiazolidine .

Scientific Research Applications

Antibacterial Activities and Mechanism of Action

2-Aryl-4,5-dihydrothiazoles, including analogues derived from 2,4,5-trimethyl-4,5-dihydrothiazole, have been investigated for their antibacterial activities. A novel metal- and catalyst-free method has been developed to synthesize these compounds, showing significant inhibition against various bacterial strains. The antibacterial activity is influenced by the presence of substituents, where electron-withdrawing and electron-donating groups affect the compounds' efficacy unless a 2′-hydroxy group is introduced. These compounds target fatty acid synthesis in bacteria, as indicated by scanning electron microscope (SEM) and fatty acid exposure experiments (Fangfang Tan, Baojun Shi, Jian Li, Wenjun Wu, Jiwen Zhang, 2015).

Synthesis and Applications in Dye Development

The thiazole moiety has been utilized in the synthesis of novel meso-substituted mono-, tri-, and hepta-methine cyanine dyes. These dyes, derived from thiazoline and thiazoloxazole frameworks, exhibit unique UV/Vis spectroscopic properties, indicating their potential for various applications in materials science (R. M. El-aal, 2004).

Surface Protection and Corrosion Inhibition

Derivatives of 2,4,5-trimethyl-4,5-dihydrothiazole have been explored for surface protection and corrosion control of metals in acidic solutions. These studies highlight the compounds' effectiveness as corrosion inhibitors, suggesting their practical applications in material science and engineering (A. Lalitha, S. Ramesh, S. Rajeswari, 2005).

Colorimetric Detection in Food Products

The application of 2,4,5-trimethyl-4,5-dihydrothiazole and its analogues extends to the development of colorimetric sensor arrays (CSA) for detecting volatile organic compounds (VOCs) in food products such as wine and vinegar. This research demonstrates the potential of porphyrin complexes in improving the accuracy of VOC characterization, offering a novel approach for quality control in the food industry (Hao Lin, Jinjin Lin, Zhong-xiu Man, Hong-juan Jin, F. Kutsanedzie, Quansheng Chen, 2020).

properties

IUPAC Name

2,4,5-trimethyl-4,5-dihydro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEKNJJOENYFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(SC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294803
Record name 2,5-Dihydro-2,4,5-trimethylthiazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethyl-4,5-dihydrothiazole

CAS RN

23236-43-3, 4145-93-1
Record name NSC98275
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dihydro-2,4,5-trimethylthiazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-Trimethyl-4,5-dihydrothiazole
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2,4,5-Trimethyl-4,5-dihydrothiazole
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Reactant of Route 5
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Reactant of Route 6
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